molecular formula C11H19NO4 B1377555 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid CAS No. 1630907-04-8

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

Cat. No.: B1377555
CAS No.: 1630907-04-8
M. Wt: 229.27 g/mol
InChI Key: NBZXLLZSQJEBME-UHFFFAOYSA-N
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Description

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a cyclobutane-derived compound featuring a Boc-protected amino group on a methyl substituent at the 3-position of the cyclobutane ring. This structure confers stability to the amino group under acidic conditions, making it valuable in peptide synthesis and medicinal chemistry as a building block. These analogs serve as critical intermediates in drug discovery and material science due to their conformational rigidity and reactivity .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZXLLZSQJEBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139476
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427319-48-9
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

This compound is widely used in scientific research due to its versatile functional groups. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The Boc-protected amine group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In peptide synthesis, the Boc group is removed under acidic conditions, allowing for the formation of peptide bonds. The cyclobutane ring and carboxylic acid group can participate in various chemical reactions, contributing to the synthesis of complex molecules.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds are compared based on their cyclobutane core, Boc-protected amino groups, and substituent variations:

3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (CAS 946152-72-3): Boc-amino group directly attached to the cyclobutane ring at the 3-position .

trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (CAS 939400-34-7): Trans configuration of the Boc-amino group relative to the carboxylic acid .

cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid (CAS 1008773-79-2): Cis configuration of the Boc-amino group .

3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid (CAS 1067239-17-1): Additional hydroxyl group at the 1-position .

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid: Spirocyclic structure with a Boc-amino group .

Key Differences :

  • Substituent Position: The target compound has a Boc-amino methyl group, while others feature Boc-amino groups directly on the cyclobutane ring.
  • Stereochemistry : The cis/trans configuration (e.g., CAS 939400-34-7 vs. 1008773-79-2) affects molecular packing and solubility .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Storage Conditions
946152-72-3 C₁₀H₁₇NO₄ 215.25 N/A N/A N/A Dark, inert atmosphere, room temp
939400-34-7 Undisclosed Undisclosed N/A N/A N/A N/A
1008773-79-2 C₁₀H₁₇NO₄ 215.25 1.17 (predicted) 368.3 (predicted) 4.58 2–8°C
1067239-17-1 C₁₀H₁₇NO₅ 231.25 N/A N/A N/A N/A

Key Observations :

  • Acidity : The cis isomer (CAS 1008773-79-2) has a predicted pKa of 4.58, indicating moderate acidity suitable for deprotection under mild conditions .
  • Stability : Compounds without hydroxyl groups (e.g., CAS 946152-72-3) are stored at room temperature, while hydroxylated analogs may require refrigeration .
  • Boiling Points: Limited data suggests high thermal stability for cyclobutane derivatives, with predicted boiling points exceeding 300°C .

Biological Activity

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid, commonly referred to as Boc-amino-methyl-cyclobutanecarboxylic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, synthesis methods, and case studies demonstrating its efficacy in various applications.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1630907-04-8
  • Structural Formula :
Boc amino methyl cyclobutanecarboxylic acid\text{Boc amino methyl cyclobutanecarboxylic acid}

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its role in inhibiting specific biological pathways. The compound has been shown to exhibit activity in the following areas:

  • Inhibition of Protein Interactions :
    • Research indicates that this compound can inhibit the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway, which is crucial for regulating hypoxia-inducible factors (HIFs). This inhibition can lead to increased HIF-1α stabilization, promoting angiogenesis and cell survival under hypoxic conditions .
  • Antitumor Activity :
    • Preliminary studies have suggested that derivatives of cyclobutane carboxylic acids can exhibit antitumor properties. For instance, compounds structurally similar to Boc-amino-methyl-cyclobutanecarboxylic acid have shown promise in inhibiting tumor cell proliferation in various cancer cell lines .
  • Antimicrobial Properties :
    • Some studies have indicated that cyclobutane derivatives possess antimicrobial activities against certain Gram-positive bacteria, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of the tert-butoxycarbonyl (Boc) group enhances lipophilicity, potentially aiding in cellular uptake and interaction with target proteins.

Structural FeatureImpact on Activity
Tert-butoxycarbonyl groupIncreases lipophilicity and stability
Cyclobutane ringProvides rigidity and conformational constraints
Amino groupFacilitates interaction with biological targets

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Cyclobutane Ring : Utilizing cyclization reactions from suitable precursors.
  • Amidation Reaction : Introducing the Boc-protected amino group through acylation methods.
  • Carboxylation : Adding the carboxylic acid functionality to complete the structure.

Case Studies

  • Inhibition Studies :
    • A study demonstrated that when HeLa cells were treated with Boc-amino-methyl-cyclobutanecarboxylic acid, there was a significant increase in HIF-1α levels compared to untreated controls. This suggests that the compound effectively inhibits VHL-mediated degradation of HIF proteins .
  • Antitumor Efficacy :
    • In vitro tests showed that derivatives similar to this compound inhibited the growth of various cancer cell lines, including MCF7 and HL60, with IC50 values ranging from low micromolar concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid
Reactant of Route 2
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3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

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